![molecular formula C15H10ClIO4 B2913194 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate CAS No. 432007-90-4](/img/structure/B2913194.png)
4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate consists of a benzene ring with substituents. The presence of iodine and chlorine atoms suggests potential reactivity and biological activity. Refer to the InChI code for the precise arrangement of atoms .
Scientific Research Applications
Synthesis of Hypervalent Iodine Reagents : Yusubov et al. (2004) discussed the use of hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, highlighting their reactivity and recyclability. Although not directly mentioning 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate, this research indicates the potential application of similar compounds in organic synthesis (Yusubov, Drygunova, & Zhdankin, 2004).
Reduction of Nitroarenes : Watanabe et al. (1984) demonstrated the reduction of various nitroarenes to aminoarenes using formic acid, indicating the potential use of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate in similar reduction processes (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Corrosion Inhibition : Bentiss et al. (2009) explored the use of 4-MAT, a compound with a similar structure to 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate, in inhibiting corrosion of mild steel, suggesting potential applications in corrosion control (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Liquid Crystalline Properties : Thaker et al. (2012) studied Schiff base-ester compounds with central linkages involving disubstituted naphthalene ring systems, which relates to the potential use of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate in the development of liquid crystalline materials (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).
Preparation of [(Diacetoxy)iodo]arenes : Iinuma, Moriyama, and Togo (2012) described a method for preparing [(diacetoxy)iodo]arenes, which could be relevant for synthesizing derivatives of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate (Iinuma, Moriyama, & Togo, 2012).
Chromogenic Indicator for NADH and Cell Viability : Ishiyama et al. (1997) synthesized a water-soluble disulfonated tetrazolium salt for use as a chromogenic indicator, which may suggest similar applications for 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate in biochemical assays (Ishiyama, Miyazono, Sasamoto, Ohkura, & Ueno, 1997).
Synthesis of Novel 1,3,4-Thiadiazole Derivatives : Noolvi et al. (2016) synthesized and evaluated 1,3,4-thiadiazole derivatives for antimicrobial activities, indicating the potential for 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate to serve as a precursor in similar syntheses (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Safety and Hazards
properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIO4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-2-4-11(16)5-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNWYYNIWPYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate |
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